A Senior Application Scientist's Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride
A Senior Application Scientist's Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (1R,3R)-3-aminocyclopentanol hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. We will move beyond basic specifications to explore the causality behind its synthesis, robust analytical validation, and its pivotal role in the creation of targeted therapeutics.
Core Compound Identity and Significance
(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral aminocyclopentanol derivative, valued for its specific stereochemistry which is essential for the biological activity of the final drug product.[1] The hydrochloride salt form enhances stability and simplifies handling and formulation during the early stages of drug development. Its primary significance lies in its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where the precise orientation of the amino and hydroxyl groups is critical for molecular recognition and binding to biological targets.[1]
CAS Number: 1279030-36-7
Physicochemical Properties
The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. Understanding these parameters is the first step in a self-validating process design.
| Property | Value | Rationale & Implication |
| Molecular Formula | C₅H₁₂ClNO | Defines the elemental composition and is the basis for all stoichiometric calculations. |
| Molecular Weight | 137.61 g/mol | Critical for accurate reagent measurement and yield calculations.[2][3] |
| Appearance | White to off-white solid | Visual inspection provides a preliminary, albeit non-specific, indication of purity. |
| Purity | ≥97% (Typical) | A key release criterion. Higher purity minimizes side reactions and simplifies downstream purification. |
| Solubility | Soluble in water and methanol | Dictates solvent choice for reactions and purification steps like crystallization or chromatography. |
| Storage | Inert atmosphere, Room Temperature | The hydrochloride salt is generally stable, but storage under inert gas mitigates potential degradation from atmospheric moisture and reactive gases.[1] |
Synthesis Pathway: A Chemoenzymatic Approach for Stereochemical Control
The synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride with high optical purity is a significant challenge. A robust and scalable method involves a chemoenzymatic approach, which leverages the high selectivity of enzymes for chiral resolution. A representative pathway is outlined below, which overcomes the high cost and control difficulties of some earlier routes.[4]
Synthesis Workflow Diagram
This diagram illustrates a logical flow for producing the target molecule with high enantiomeric excess.
Caption: Chemoenzymatic synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride.
Step-by-Step Synthesis Protocol
This protocol is based on a common synthetic route described in patent literature, designed for scalability and high chiral purity.[4]
-
Hetero-Diels-Alder Reaction:
-
Rationale: This step constructs the core bicyclic intermediate. The in-situ oxidation of tert-butyl hydroxylamine carbonate followed by reaction with cyclopentadiene is an efficient way to form the initial scaffold.[4]
-
Procedure: In a suitable reactor, tert-butyl hydroxylamine carbonate is oxidized using a copper chloride catalyst in the presence of 2-ethyl-2-oxazoline. Cyclopentadiene is then added to undergo an in-situ hetero-Diels-Alder reaction, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]
-
-
Selective N-O Bond Reduction:
-
Rationale: The nitrogen-oxygen bond in the bicyclic intermediate is weak and can be selectively cleaved under mild reducing conditions, exposing the hydroxyl and protected amine groups. A zinc powder-acetic acid system is a cost-effective and efficient choice for this transformation.[4]
-
Procedure: The intermediate from Step 1 is dissolved in acetic acid, and zinc powder is added portion-wise while controlling the temperature. The reaction selectively reduces the N-O bond to yield cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester.[4]
-
-
Enzymatic Chiral Resolution:
-
Rationale: This is the key step for establishing the correct stereochemistry. Lipase enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. Novozym 435 is a commonly used immobilized lipase for this type of resolution.[4]
-
Procedure: The racemic alcohol from Step 2 is dissolved in a suitable organic solvent. Vinyl acetate is added as the acyl donor, and a lipase catalyst (e.g., Novozym 435) is introduced. The enzyme selectively acetylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[4]
-
-
Hydrogenation and Deprotection:
-
Rationale: The double bond in the cyclopentene ring is reduced to give the desired saturated cyclopentane backbone. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this type of hydrogenation.[5] Subsequent deprotection steps remove the acetyl and tert-butoxycarbonyl (Boc) protecting groups.
-
Procedure: The chirally pure ester is hydrogenated using 10% Pd/C under a hydrogen atmosphere.[5] Following reduction, the acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol). Finally, the Boc protecting group is removed, and the hydrochloride salt is formed in situ by adding a solution of hydrogen chloride in isopropanol. The target product precipitates and can be isolated by filtration.[4]
-
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the intermediate. This validation is crucial for downstream success and regulatory compliance.
Analytical Workflow
Caption: Standard analytical workflow for quality control.
Key Analytical Techniques and Expected Results
| Technique | Parameter | Expected Result/Specification | Purpose |
| ¹H NMR | Chemical Shift, Integration, Multiplicity | Consistent with the proposed structure. | Confirms the chemical structure and identifies major impurities.[6] |
| ¹³C NMR | Number of Signals, Chemical Shift | 5 distinct signals corresponding to the cyclopentane ring carbons. | Confirms the carbon backbone and overall structural integrity.[6] |
| Chiral HPLC | Enantiomeric Excess (e.e.) | >99.5% | Critical: Verifies the stereochemical purity, which is essential for the final API's efficacy and safety. |
| Mass Spec (MS) | Molecular Ion Peak (m/z) | [M+H]⁺ corresponding to the free base (C₅H₁₁NO) at ~102.1 m/z. | Confirms the molecular weight of the free base. |
| Melting Point | Range | A sharp, defined melting range. | A simple, effective indicator of purity. |
Protocol: NMR Sample Preparation and Analysis
-
Rationale: NMR is a powerful tool for unambiguous structure elucidation. Proper sample preparation is key to obtaining high-quality, reproducible data.[6]
-
Materials: 5-10 mg of (1R,3R)-3-aminocyclopentanol hydrochloride, 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆), 5 mm NMR tube.[6]
-
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulates.[6]
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.[6]
-
Application in Drug Development: The Case of Abrocitinib
(1R,3R)-3-aminocyclopentanol hydrochloride is not just a laboratory chemical; it is a crucial building block for targeted therapies. Its most prominent application is in the synthesis of Abrocitinib .
-
Abrocitinib (PF-04965842): An orally administered, selective Janus kinase 1 (JAK1) inhibitor.[7]
-
Therapeutic Indication: Approved for the treatment of moderate-to-severe atopic dermatitis (eczema).[7][8]
-
Mechanism of Action: Abrocitinib modulates the JAK-STAT signaling pathway, which is a key player in the inflammatory processes of atopic dermatitis. By selectively inhibiting JAK1, it interferes with the signaling of several pro-inflammatory cytokines, including IL-4, IL-13, IL-31, and IL-22, thereby reducing inflammation and pruritus (itching).[7]
JAK-STAT Signaling Pathway and Point of Intervention
The diagram below illustrates the simplified JAK-STAT pathway and how Abrocitinib, synthesized using our key intermediate, intervenes.
Caption: Abrocitinib's inhibition of the JAK1-STAT signaling pathway.
Safety and Handling
As with any chemical reagent, proper handling is paramount.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood.[9][10]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, rinse mouth and seek medical advice.[9]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[10]
References
-
Abrocitinib. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
- CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
-
Cas 1279032-31-3, (1R,3S)-3-AMinocyclopentanol hydrochloride. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]
-
Jakhar, D., Kaur, I., & Hazarika, N. (2022). Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology. Indian Dermatology Online Journal, 13(5), 579–585. [Link]
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
-
(1R,3S)-AMINOCYCLOPENTANOL(Hydrochloride form). (n.d.). PharmaCompass. Retrieved January 30, 2026, from [Link]
-
MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. (2018, April 8). Capot Chemical. Retrieved January 30, 2026, from [Link]
-
Synthesis of Abrocitinib. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]
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